molecular formula C7H7N3O B8513198 3-Methylbenzotriazol-4-ol CAS No. 163298-75-7

3-Methylbenzotriazol-4-ol

Cat. No. B8513198
Key on ui cas rn: 163298-75-7
M. Wt: 149.15 g/mol
InChI Key: OLGIDSZESDSBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130217

Procedure details

2-Methylamino-3-nitrophenol (2.50 g, 14.9 mmol) in MeOH (200 mL) with HOAc (0.5 mL) was hydrogenated (40 psi, 2 hours) in the presence of 10% Pd on carbon (250 mg). Following removal of the catalyst by filtration the solution was concentrated in vacuo. The residue was resuspended in H2O (30 mL), and 3N HCl (10 mL) was added dropwise while stirring at 0-5° C., immediately followed by 1.1M NaNO2 (15 mL, 16.5 mmol) in H2O dropwise over 20 minutes. After 30 minutes at about 22° C., the mixture was recooled to about 5° C., and the pH adjusted to about 6 with conc. NH4OH. The resulting solution was extracted with EtOAc (3×20 mL). The pooled organic extracts were dried over Na2SO4 and concentrated to yield a dark red-brown solid (2.23 g) which was chromatographed on silica (50→90% EtOAc/hexanes) to afford 1.26 g of pure product as a tan solid (GC/MS m/z 149).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
250 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][C:4]=1[OH:12].CC(O)=O.[N:17]([O-])=O.[Na+].[NH4+].[OH-]>CO.O.[Pd]>[CH3:1][N:2]1[C:3]2[C:4]([OH:12])=[CH:5][CH:6]=[CH:7][C:8]=2[N:9]=[N:17]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CNC1=C(C=CC=C1[N+](=O)[O-])O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
while stirring at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(40 psi, 2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
3N HCl (10 mL) was added dropwise
CUSTOM
Type
CUSTOM
Details
was recooled to about 5° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=NC2=C1C(=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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